4-methyl-1H-indole-3-carbaldehyde
Overview
Description
4-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
4-Methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and is an essential and efficient chemical precursor for generating biologically active structures Indole derivatives are known to exhibit various biologically vital properties .
Mode of Action
It’s known that indole derivatives can undergo c–c and c–n coupling reactions and reductions easily . This allows them to interact with various targets and induce changes in biological systems.
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-hiv activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been found to play a crucial role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 4-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring. Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .
Chemical Reactions Analysis
4-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in multicomponent reactions, forming complex molecules with diverse functional groups . Major products formed from these reactions include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Scientific Research Applications
4-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of biologically active molecules. In biology and medicine, it is used to develop compounds with antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and anti-HIV activities . The compound’s versatility makes it valuable in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
4-methyl-1H-indole-3-carbaldehyde is similar to other indole derivatives, such as 1-methylindole-3-carboxaldehyde and 5-methoxy-1-methyl-1H-indole-3-carbaldehyde . its unique structure and functional groups make it distinct in terms of its reactivity and applications. The presence of the methyl group at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
4-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMKZTMGJSTKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376210 | |
Record name | 4-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-48-6 | |
Record name | 4-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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